molecular formula C13H19NO4 B4710535 2,3-dimethoxy-N-(3-methoxypropyl)benzamide

2,3-dimethoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B4710535
M. Wt: 253.29 g/mol
InChI Key: YBSNPDVEOBHBDC-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by the presence of methoxy groups at the 2 and 3 positions of the benzene ring and a methoxypropyl group attached to the amide nitrogen. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .

Mechanism of Action

Target of Action

The primary targets of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide are currently unknown. This compound is a novel benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

Benzamides can act through a variety of mechanisms, depending on their specific targets . They may inhibit enzyme activity, modulate receptor signaling, or interact with other cellular components . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Benzamides are known to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders

Result of Action

The molecular and cellular effects of this compound are currently unknown. Some benzamides have been reported to have antioxidant and antibacterial activities

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(3-methoxypropyl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with 3-methoxypropylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethoxy-N-(3-methoxypropyl)benzamide has several scientific research applications:

Properties

IUPAC Name

2,3-dimethoxy-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-16-9-5-8-14-13(15)10-6-4-7-11(17-2)12(10)18-3/h4,6-7H,5,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSNPDVEOBHBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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